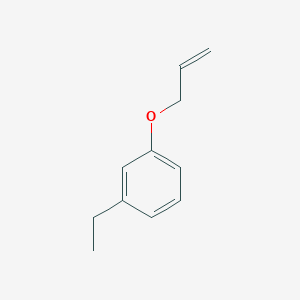
Allyl (3-ethylphenyl) ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where an ethyl group and a propenyloxy group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- can be achieved through several methods. One common approach involves the reaction of phenethyl alcohol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes
科学研究应用
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- involves its interaction with molecular targets and pathways within a system. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The presence of the ethyl and propenyloxy groups influences the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
Similar Compounds
- Benzene, 1-ethyl-2-(2-propen-1-yloxy)
- Benzene, 1-ethyl-4-(2-propen-1-yloxy)
- Benzene, 1-methyl-3-(2-propen-1-yloxy)
Uniqueness
Benzene, 1-ethyl-3-(2-propen-1-yloxy)- is unique due to the specific positioning of the ethyl and propenyloxy groups on the benzene ring
属性
CAS 编号 |
58621-53-7 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
1-ethyl-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h3,5-7,9H,1,4,8H2,2H3 |
InChI 键 |
NOSJDVAQDDGLKZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


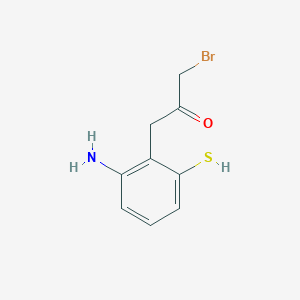
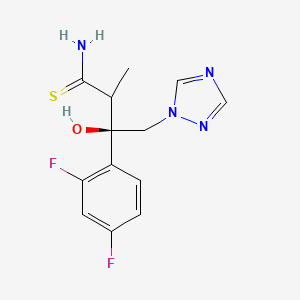
![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)
![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
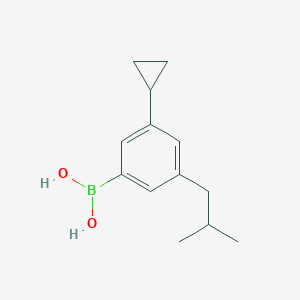
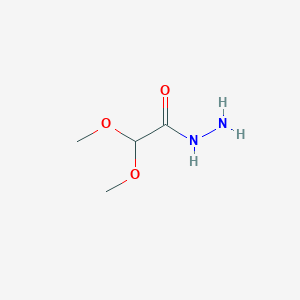
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

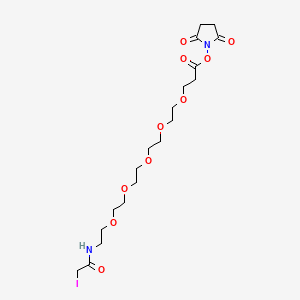
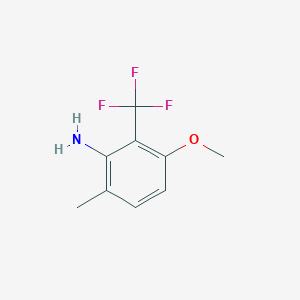
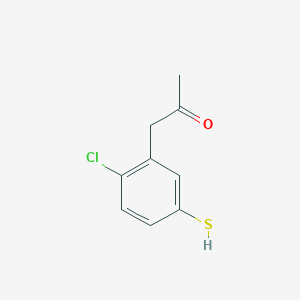
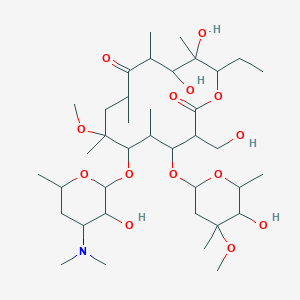
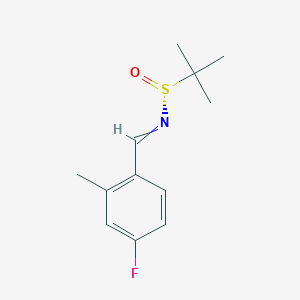
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
